5-(2-Pyrrolidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine

kinase inhibitor design intramolecular hydrogen bonding medicinal chemistry

5-(2-Pyrrolidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine (CAS 14069-13-7, molecular formula C8H14N4S, molecular weight 198.29 g/mol) is a 2-amino-1,3,4-thiadiazole derivative bearing a pyrrolidin-1-yl-ethyl substituent at the 5-position. This compound belongs to the therapeutically significant 1,3,4-thiadiazole class, which has been extensively investigated for anti-inflammatory, anticancer, antimicrobial, and anticonvulsant activities.

Molecular Formula C8H14N4S
Molecular Weight 198.29 g/mol
CAS No. 14069-13-7
Cat. No. B1307316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Pyrrolidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine
CAS14069-13-7
Molecular FormulaC8H14N4S
Molecular Weight198.29 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCC2=NN=C(S2)N
InChIInChI=1S/C8H14N4S/c9-8-11-10-7(13-8)3-6-12-4-1-2-5-12/h1-6H2,(H2,9,11)
InChIKeyQNKZCBMXVDBJOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Pyrrolidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine (CAS 14069-13-7): Structural and Physicochemical Baseline for Procurement Evaluation


5-(2-Pyrrolidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine (CAS 14069-13-7, molecular formula C8H14N4S, molecular weight 198.29 g/mol) is a 2-amino-1,3,4-thiadiazole derivative bearing a pyrrolidin-1-yl-ethyl substituent at the 5-position [1]. This compound belongs to the therapeutically significant 1,3,4-thiadiazole class, which has been extensively investigated for anti-inflammatory, anticancer, antimicrobial, and anticonvulsant activities [2]. The unique combination of a hydrogen-bond-donating 2-amino group, a hydrogen-bond-accepting thiadiazole core, and a conformationally restricted tertiary amine (pyrrolidine) side chain provides a privileged scaffold for medicinal chemistry optimization. Its computed properties (XLogP3-AA = 0.8, hydrogen bond donor count = 1, hydrogen bond acceptor count = 5, rotatable bond count = 3) position it within favorable drug-like chemical space [1]. Unlike the commonly confused clinical candidate IA-14069 (CAS 2271216-04-5), which possesses a distinct diaryl ether scaffold, this compound contains the signature thiadiazole-pyrrolidine architecture that serves as a versatile building block for focused library synthesis .

Why Generic Substitution Fails for 5-(2-Pyrrolidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine: Comparator-Based Differentiation Rationale


Substitution of 5-(2-pyrrolidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine with superficially similar 5-substituted 1,3,4-thiadiazol-2-amines—such as the piperidine (CAS 14069-11-5), morpholine (CAS 14068-83-8), or dimethylamino (CAS 14068-78-1) ethyl-linked analogs—cannot be assumed to be functionally equivalent . The pyrrolidine ring imparts a distinct combination of pKa (~10.3 for the conjugate acid of pyrrolidine vs. ~10.1 for piperidine and ~8.3 for morpholine), ring size (5-membered vs. 6-membered), and steric profile that critically alters hydrogen-bonding geometry, target-binding conformation, and metabolic stability [1]. In 1,3,4-thiadiazole-2-amine series, even minor side-chain modifications have been shown to produce dramatic shifts in biological potency; for example, SAR studies from the benzoxazolinone-containing 1,3,4-thiadiazole class reported TNF-α inhibitory activity varying from <10% to 51.44% inhibition depending on substituent identity and position [2]. Consequently, selection of the exact pyrrolidine-ethyl-thiadiazole scaffold—rather than a generic analog—is essential for maintaining lead series integrity, SAR continuity, and reproducible pharmacological outcomes in discovery programs.

Quantitative Evidence Guide: Where 5-(2-Pyrrolidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine Differentiates from Its Closest Analogs


Pyrrolidine Ring Conformational Restriction vs. Piperidine Analog: Impact on Predicted Ligand Efficiency

The 5-membered pyrrolidine ring in the target compound enforces a different ethyl-linker dihedral angle distribution compared to the 6-membered piperidine analog (CAS 14069-11-5). Molecular mechanics calculations indicate that the pyrrolidine-ethyl side chain samples a narrower torsional space, with the terminal amine lone pair adopting a preferred gauche conformation relative to the thiadiazole plane, whereas the piperidine analog exhibits greater conformational entropy and a distinct trans preference [1]. This difference translates into a predicted higher ligand efficiency (LE) when the pyrrolidine conformer is pre-organized for binding to concave or sterically constrained binding pockets. In a retrospective analysis of 1,3,4-thiadiazole kinase inhibitor series, compounds bearing 5-membered cyclic amine side chains demonstrated, on average, a 0.05–0.10 kcal/mol per heavy atom improvement in LE compared to their 6-membered counterparts, though head-to-head data for this specific scaffold pair have not been reported [2].

kinase inhibitor design intramolecular hydrogen bonding medicinal chemistry ligand efficiency metrics

Physicochemical Differentiation: cLogP, pKa, and Solubility Profile vs. Morpholine and Dimethylamino Analogs

The target compound displays a computed XLogP3-AA value of 0.8 [1], which is intermediate between the more lipophilic piperidine analog (cLogP ~1.1, CAS 14069-11-5) and the less lipophilic morpholine analog (cLogP ~0.2, CAS 14068-83-8) [2]. The pyrrolidine tertiary amine exhibits an aqueous pKa (conjugate acid) of approximately 10.3, versus ~10.1 for the piperidine and ~8.3 for the morpholine analog [3]. This 2-log-unit difference in basicity between the pyrrolidine and morpholine variants is physiologically significant: at intestinal pH (~6.5), the pyrrolidine amine is >99% protonated, whereas the morpholine is only ~98% protonated; at lysosomal pH (~5.0), both are fully protonated but the morpholine's lower pKa reduces its lysosomal trapping potential. These differences predict that the target compound will exhibit distinct oral absorption, volume of distribution, and hERG liability profiles compared to the morpholine analog [4]. Additionally, the pyrrolidine variant has 4 hydrogen bond acceptors vs. 5 for the morpholine (the morpholine oxygen adds one HBA), which affects blood-brain barrier penetrance predictions [1].

drug-likeness physicochemical properties permeability hERG liability solubility

Synthetic Tractability and Commercial Availability with Defined Purity Benchmarks

5-(2-Pyrrolidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine is commercially available from multiple reputable vendors at defined purity specifications: AKSci (catalog 4173AD, purity ≥95%), Life Chemicals (catalog F2169-1196, purity 95+%), Fujifilm Wako Pure Chemical Industries (via Matrix Scientific), and Leyan (catalog 2017595, purity 97%) . This contrasts with the morpholine analog (CAS 14068-83-8), which is predominantly available from a narrower vendor base at generally lower purity levels (~95–97%), and the dimethylamino analog (CAS 14068-78-1), which is primarily offered through custom synthesis channels . The synthesis typically proceeds via condensation of 3-(pyrrolidin-1-yl)propanenitrile with thiosemicarbazide under acidic conditions, a robust and scalable route that avoids the need for protecting group chemistry . Multi-vendor sourcing with ≥95% purity reduces supply chain risk and ensures lot-to-lot reproducibility in biological assays.

chemical procurement compound sourcing purity specifications building blocks

Structural Differentiation Enables Distinct Kinase Selectivity Profiles: Evidence from Analogous 1,3,4-Thiadiazole-2-amine Series

While direct kinase profiling data for the target compound are not publicly available, compelling class-level evidence demonstrates that the identity of the 5-position side chain in 1,3,4-thiadiazol-2-amines profoundly influences kinase selectivity. In a published series of 5-substituted 1,3,4-thiadiazol-2-amines evaluated against a panel of cancer cell lines, the nature of the substituent (aromatic, heterocyclic, or aliphatic amine) determined both the potency and the target engagement profile, with IC50 values spanning from sub-micromolar to >100 μM depending on the substituent [1]. Specifically, compounds bearing basic amine-terminated alkyl chains (analogous to the pyrrolidine-ethyl motif) demonstrated preferential activity against Hep2 laryngeal carcinoma cells in MTT assays, whereas aromatic-substituted variants were more active against different cell lines [1]. Furthermore, a separate study on 2-aminoacyl-1,3,4-thiadiazoles demonstrated that subtle changes in the acyl side chain shifted the mechanism from COX-2 inhibition (IC50 = 70 nM) to 15-LOX dual inhibition, underscoring the sensitivity of this scaffold to side-chain identity [2]. The pyrrolidine-ethyl substituent's steric and electronic profile is expected to yield a distinct kinase-targeting fingerprint that would be irreversibly altered by substituting the morpholine or piperidine side chain.

kinase selectivity structure-activity relationship ATP-competitive inhibitors cancer therapeutics

Best-Fit Application Scenarios for 5-(2-Pyrrolidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine Based on Quantitative Differentiation


Focused Kinase Inhibitor Library Design Requiring Conformationally Biased Basic Amine Side Chains

For medicinal chemistry teams constructing focused kinase inhibitor libraries, the pyrrolidine-ethyl-thiadiazole scaffold provides a rationally selected, conformationally restricted basic amine motif that is pre-organized for engagement with the hinge region of ATP-binding pockets. As discussed in Evidence Item 1, the 5-membered pyrrolidine ring enforces a narrower torsional distribution than the 6-membered piperidine analog, potentially reducing the entropic penalty upon binding [1]. The compound's high aqueous basicity (pKa ~10.3) ensures full protonation at physiological pH, facilitating salt-bridge interactions with conserved aspartate or glutamate residues in kinase active sites, while its moderate lipophilicity (XLogP3-AA = 0.8) maintains drug-like physicochemical space [2]. This scaffold can serve as a core building block for amide coupling, reductive amination, or urea formation at the 2-amino position, enabling rapid diversification.

Anti-Inflammatory Lead Generation Targeting TNF-α or COX-2/15-LOX Pathways with Defined SAR Requirements

Given the established anti-inflammatory activity of structurally related 1,3,4-thiadiazol-2-amine derivatives—including TNF-α inhibition (up to 51.44% at screening concentrations in benzoxazolinone-thiadiazole hybrids) [1] and dual COX-2/15-LOX inhibition (IC50 = 70 nM for COX-2 in thiadiazole-thiazolidinone hybrids) [2]—the target compound represents a logical starting point for systematic anti-inflammatory SAR exploration. The pyrrolidine-ethyl side chain offers a distinct steric and electronic profile compared to previously explored 5-aryl or 5-methyl variants, making it a valuable expansion of existing compound libraries. Procurement of this specific building block ensures that subsequent SAR data can be directly attributed to the pyrrolidine pharmacophore, avoiding confounding variables introduced by alternative basic amine side chains (see Evidence Item 4).

Chemical Probe Development for Lysosomal or CNS Targets Where Protonation State and pKa Are Critical

The pyrrolidine variant's pKa of ~10.3 positions it as a strongly basic amine that remains >99% protonated at endosomal/lysosomal pH, making it suitable for designing lysosomotropic agents or targeted protein degradation (PROTAC) warheads where lysosomal accumulation is desired [1]. However, for CNS-targeted programs where reduced P-glycoprotein recognition and attenuated lysosomal trapping are preferred, the morpholine analog (pKa ~8.3) may be more appropriate—a differentiation that underscores the importance of precise compound selection (see Evidence Item 2). The target compound's intermediate cLogP (0.8) and lower hydrogen bond acceptor count (4 vs. 5 for morpholine) additionally predict favorable BBB penetration potential per CNS MPO scoring algorithms [2].

Industrial-Scale Building Block Supply for Parallel Synthesis and Compound Management

For compound management facilities and parallel synthesis laboratories, the target compound's multi-vendor availability at ≥95% purity (including 97% from Leyan) [1] ensures supply chain resilience and batch-to-batch consistency that is critical for high-throughput screening (HTS) campaigns. The robust synthetic route via nitrile-thiosemicarbazide condensation supports cost-effective scale-up without protecting group requirements [2]. Compared to the dimethylamino analog, which requires custom synthesis from fewer vendors, the pyrrolidine variant offers superior procurement logistics and reduced lead times, as detailed in Evidence Item 3.

Quote Request

Request a Quote for 5-(2-Pyrrolidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.